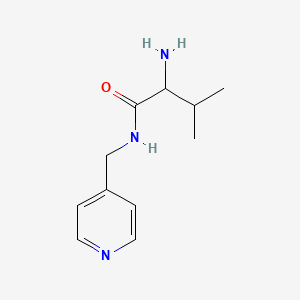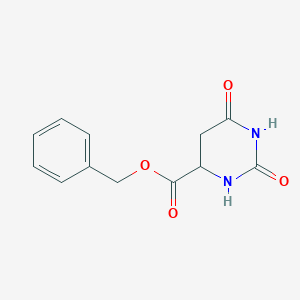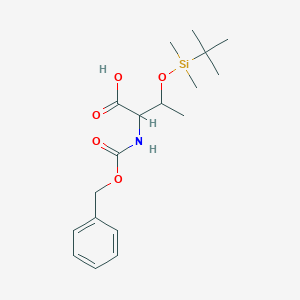
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is often used as a protecting group for amino acids during peptide synthesis.
Preparation Methods
The synthesis of N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine with a tert-butyldimethylsilyl group and the protection of the amino group with a benzyloxycarbonyl group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride and benzyloxycarbonyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the protecting groups.
Substitution: The tert-butyldimethylsilyl group can be selectively cleaved using reagents like tetrabutylammonium fluoride.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the enzymes and reagents used in peptide synthesis.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives with different protecting groups, such as:
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-serine
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-tyrosine
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Properties
Molecular Formula |
C18H29NO5Si |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H29NO5Si/c1-13(24-25(5,6)18(2,3)4)15(16(20)21)19-17(22)23-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3,(H,19,22)(H,20,21) |
InChI Key |
RWIBCRFYARPQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)



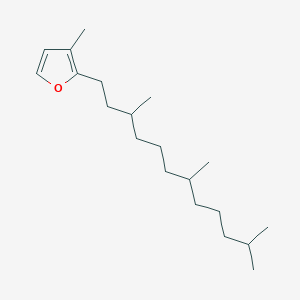
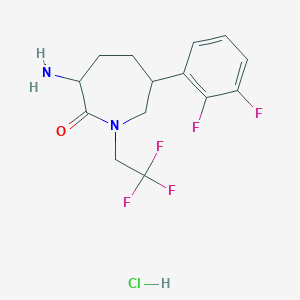
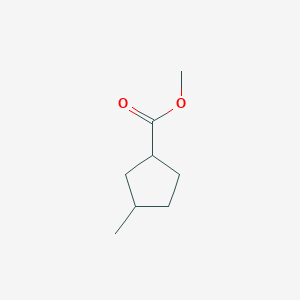
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)


